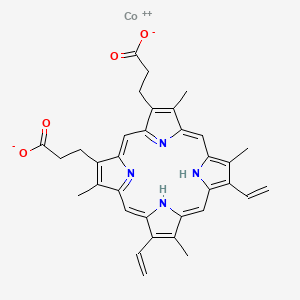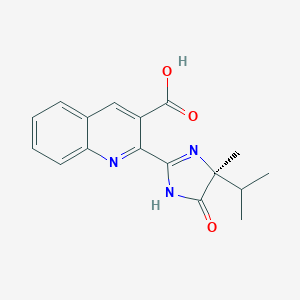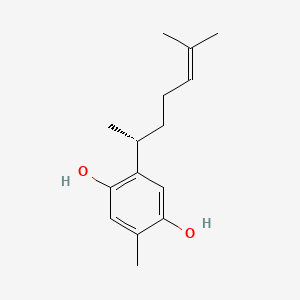
(R)-2-(1,5-Dimethyl-4-hexenyl)-5-methyl-1,4-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(1,5-Dimethyl-4-hexenyl)-5-methyl-1,4-benzenediol is a natural product found in Antillogorgia americana, Antillogorgia rigida, and Antillogorgia acerosa with data available.
Aplicaciones Científicas De Investigación
Synthetic Methods and Chemical Transformations
Xylan Derivatives : Xylan esters, synthesized through chemical modification, offer potential for a range of applications including drug delivery. The study by Petzold-Welcke et al. (2014) discusses various methods for synthesizing xylan derivatives and their potential applications, highlighting the role of functional groups and substitution patterns in determining the properties of these biopolymers (Petzold-Welcke et al., 2014).
Benzodiazepines Synthesis : Teli et al. (2023) provide an overview of synthetic strategies for 1,4- and 1,5-benzodiazepines, emphasizing their significant biological activities and the role of o-phenylenediamine as a precursor. This review might offer insights into synthetic pathways that could be relevant for compounds like "(R)-2-(1,5-Dimethyl-4-hexenyl)-5-methyl-1,4-benzenediol" (Teli et al., 2023).
Potential Therapeutic Applications
- Amyloid Imaging in Alzheimer's Disease : The use of radioligands for amyloid imaging in Alzheimer's disease has been a significant advancement in diagnosing and understanding the disease's pathology. Studies by Nordberg (2007) delve into the development and application of amyloid imaging ligands, which could provide a context for exploring the diagnostic or therapeutic potential of compounds like "(R)-2-(1,5-Dimethyl-4-hexenyl)-5-methyl-1,4-benzenediol" (Nordberg, 2007).
Toxicology and Pharmacodynamics
- Pharmacokinetics and Toxicology of Psychoactive Substances : Understanding the pharmacokinetics, pharmacodynamics, and toxicological profiles of new psychoactive substances is crucial for assessing their safety and therapeutic potential. The review by Nugteren-van Lonkhuyzen et al. (2015) on the pharmacokinetics and toxicology of substances like 2C-B and 4-fluoroamphetamine could provide a foundational understanding relevant to assessing the safety and potential applications of "(R)-2-(1,5-Dimethyl-4-hexenyl)-5-methyl-1,4-benzenediol" (Nugteren-van Lonkhuyzen et al., 2015).
Propiedades
Número CAS |
69301-25-3 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]benzene-1,4-diol |
InChI |
InChI=1S/C15H22O2/c1-10(2)6-5-7-11(3)13-9-14(16)12(4)8-15(13)17/h6,8-9,11,16-17H,5,7H2,1-4H3/t11-/m1/s1 |
Clave InChI |
JDVXIPAYEGESKD-LLVKDONJSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1O)[C@H](C)CCC=C(C)C)O |
SMILES |
CC1=CC(=C(C=C1O)C(C)CCC=C(C)C)O |
SMILES canónico |
CC1=CC(=C(C=C1O)C(C)CCC=C(C)C)O |
Sinónimos |
curcuhydroquinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






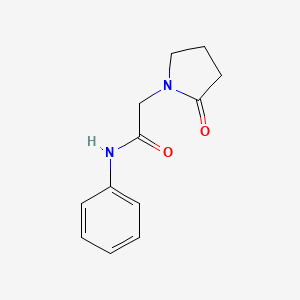
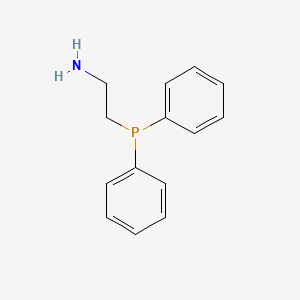
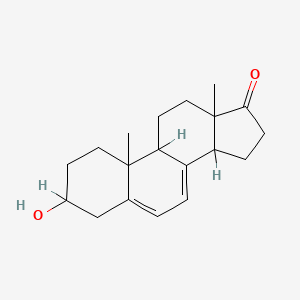
![1-[(5-tert-Butyl-2-hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B1207394.png)
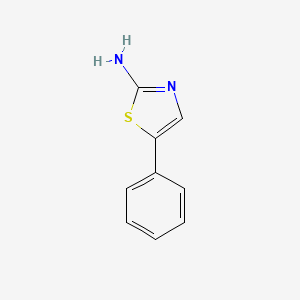
![2-[(4-Oxo-2-phenyl-1-benzopyran-3-yl)oxy]acetic acid](/img/structure/B1207397.png)
![4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1207401.png)
